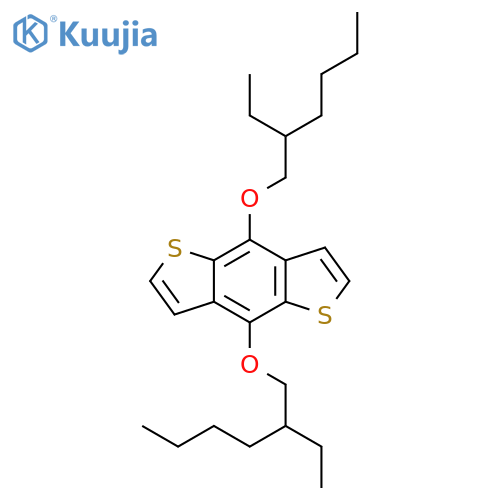

Cas no 1160823-77-7 (4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene)

1160823-77-7 structure

商品名:4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene

CAS番号:1160823-77-7

MF:C26H38O2S2

メガワット:446.708725452423

MDL:MFCD17018551

CID:854841

PubChem ID:354333797

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene 化学的及び物理的性質

名前と識別子

-

- 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene

- 4,8-Bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene

- 4,8-bis(2-ethylhexyloxy)benzo [1,2-b,4,5-b2]-di-thiophene

- 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene

- 4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole

- i>:4,5-<i>b<

- AK123220

- 2651AA

- AX8247398

- B4395

- 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithi

- 4,8-Di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene

- 4,8-Bis[(2-ethylhexyl)oxy

- 4,8-Bis(2-ethylhexyloxy)benzo[1,2-b :4

- 4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene

-

- MDL: MFCD17018551

- インチ: 1S/C26H38O2S2/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

- InChIKey: HATOWNJGYIVNBU-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C2C1=C(C1C([H])=C([H])SC=1C=2OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 446.23100

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 14

- 複雑さ: 432

- トポロジー分子極性表面積: 74.9

じっけんとくせい

- 密度みつど: 1.072

- PSA: 74.94000

- LogP: 9.30640

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene セキュリティ情報

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB440816-5 g |

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene; . |

1160823-77-7 | 5g |

€370.90 | 2023-06-16 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4395-5G |

4,8-Bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene |

1160823-77-7 | >95.0%(HPLC) | 5g |

¥2990.00 | 2024-04-18 | |

| abcr | AB440816-250 mg |

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene; . |

1160823-77-7 | 250mg |

€101.30 | 2023-06-16 | ||

| eNovation Chemicals LLC | D221190-1g |

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene |

1160823-77-7 | 97% | 1g |

$140 | 2024-05-24 | |

| eNovation Chemicals LLC | D951031-5g |

Benzo[1,2-b:4,5-b']dithiophene, 4,8-bis[(2-ethylhexyl)oxy]- |

1160823-77-7 | 97+% | 5g |

$265 | 2024-07-28 | |

| Ambeed | A354942-1g |

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene |

1160823-77-7 | 97% | 1g |

$69.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BS896-250mg |

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene |

1160823-77-7 | 97+% | 250mg |

358CNY | 2021-05-08 | |

| Aaron | AR000C9K-5g |

Benzo[1,2-b:4,5-b']dithiophene, 4,8-bis[(2-ethylhexyl)oxy]- |

1160823-77-7 | 97% | 5g |

$253.00 | 2025-01-20 | |

| Aaron | AR000C9K-100mg |

Benzo[1,2-b:4,5-b']dithiophene, 4,8-bis[(2-ethylhexyl)oxy]- |

1160823-77-7 | 97% | 100mg |

$12.00 | 2025-01-20 | |

| Aaron | AR000C9K-250mg |

Benzo[1,2-b:4,5-b']dithiophene, 4,8-bis[(2-ethylhexyl)oxy]- |

1160823-77-7 | 97% | 250mg |

$21.00 | 2025-01-20 |

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

1160823-77-7 (4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene) 関連製品

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1160823-77-7)4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1160823-77-7)4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene

清らかである:99%

はかる:5g

価格 ($):200.0